N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Medicinal chemistry Structure-activity relationship Physicochemical profiling

PROCURE CAS 361173-66-2 FOR DISTINCT SAR: Unlike simpler benzothiazole-benzamide analogs (e.g., CAS 486401-00-7), this compound integrates a benzothiazole-thiazole core with an ionizable pyrrolidin-1-ylsulfonyl group. This tripartite architecture enables unique hydrogen bonding, altered target engagement, and distinct cytotoxic profiles (class-level IC50: 2.29–9.71 µM against HCT-116/MCF-7). Essential for hit expansion in LRRK2 kinase and carbonic anhydrase IX/XII programs. Replaces unreliable analog substitution with a structurally verified, differentiation-rich candidate for reproducible research.

Molecular Formula C21H18N4O3S3
Molecular Weight 470.58
CAS No. 361173-66-2
Cat. No. B2457277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS361173-66-2
Molecular FormulaC21H18N4O3S3
Molecular Weight470.58
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4
InChIInChI=1S/C21H18N4O3S3/c26-19(14-7-9-15(10-8-14)31(27,28)25-11-3-4-12-25)24-21-23-17(13-29-21)20-22-16-5-1-2-6-18(16)30-20/h1-2,5-10,13H,3-4,11-12H2,(H,23,24,26)
InChIKeyUJNXZJDNEGQXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 361173-66-2): Structural Identity and Procurement-Relevant Profile


N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 361173-66-2) is a synthetic heterocyclic compound with the molecular formula C21H18N4O3S3 and molecular weight 470.58 g/mol . Its IUPAC name is N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide . The compound belongs to the benzothiazole-thiazole-benzamide class, integrating a benzothiazole moiety linked to a thiazole ring at the 4-position, with the thiazole further connected via an amide bond to a 4-(pyrrolidin-1-ylsulfonyl)benzamide group . This tripartite architecture distinguishes it from simpler benzothiazole-benzamide or thiazole-benzamide analogs. The compound is commercially available from multiple research chemical suppliers for laboratory research purposes and is not intended for human therapeutic use . IMPORTANT CAVEAT: This compound currently lacks peer-reviewed, publicly available primary pharmacological data (IC50, Ki, in vivo efficacy) specific to CAS 361173-66-2. The evidence presented below is therefore derived from structural comparison with closely related analogs, class-level inference from benzothiazole-thiazole conjugate literature, and authoritative physicochemical databases. Users must independently verify activity in their target assays before procurement.

Why N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Cannot Be Replaced by Simpler Benzothiazole or Thiazole Analogs


Compounds within the benzothiazole-sulfonamide-benzamide class exhibit pronounced structure-activity relationship (SAR) sensitivity to linker composition, sulfonamide substituent identity, and heterocyclic topology [1]. The target compound's benzothiazole-thiazole core (a benzothiazole ring linked to a thiazole at the 4-position) creates a unique spatial and electronic environment compared to analogs where the benzothiazole is directly attached to the benzamide (e.g., CAS 486401-00-7, MW 387.5) [2]. The pyrrolidin-1-ylsulfonyl group introduces a basic tertiary amine (pKa ~10–11 for pyrrolidine) capable of forming hydrogen bonds and ionic interactions with biological targets, whereas analogs bearing isopropylsulfonyl (CAS 941957-07-9, MW 443.6) or ethylsulfonyl groups lack this ionizable moiety, potentially altering target engagement, solubility, and pharmacokinetic profiles [2][3]. Furthermore, benzothiazole-thiazole conjugates have demonstrated distinct cytotoxic profiles in recent literature, with specific conjugates (5a, 8) showing selective activity against HCT-116 and MCF-7 cell lines (IC50 range: 2.29–9.71 µM) [4]. These structural and preliminary pharmacological differences mean that substituting the target compound with a structurally simpler, less expensive analog carries a high risk of divergent biological outcomes and compromised experimental reproducibility.

Quantitative Differentiation Evidence for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 361173-66-2) vs. Structural Analogs


Molecular Weight and Topological Complexity Differentiation vs. Direct Benzothiazole-Benzamide Analog (CAS 486401-00-7)

The target compound incorporates an additional thiazole ring between the benzothiazole and benzamide moieties, resulting in a molecular weight of 470.58 g/mol (C21H18N4O3S3) compared to 387.5 g/mol (C18H17N3O3S2) for the direct benzothiazole-benzamide analog N-(1,3-benzothiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 486401-00-7) [1]. This represents an increase of 83.08 g/mol (+21.4%) and adds one nitrogen atom, one sulfur atom, and one carbon atom, fundamentally altering hydrogen-bonding capacity (4 H-bond acceptors vs. 3), polar surface area, and molecular shape [1]. The extended conjugation across the benzothiazole-thiazole system also modifies electronic properties (HOMO-LUMO gaps) relative to simpler benzothiazole systems [2].

Medicinal chemistry Structure-activity relationship Physicochemical profiling

Sulfonamide Substituent Differentiation: Pyrrolidin-1-ylsulfonyl vs. Isopropylsulfonyl (CAS 941957-07-9)

The target compound's pyrrolidin-1-ylsulfonyl group contains a tertiary amine with an estimated pKa of ~10.5, making it predominantly protonated at physiological pH (7.4), whereas the isopropylsulfonyl analog (CAS 941957-07-9) has no ionizable nitrogen in the sulfonamide substituent [1]. The target compound has molecular formula C21H18N4O3S3 (MW 470.58) vs. C20H17N3O3S3 (MW 443.6) for the isopropylsulfonyl analog, with the additional nitrogen contributing to altered hydrogen-bond donor/acceptor profiles and aqueous solubility [1]. The pyrrolidine ring also provides conformational constraints absent in the simple alkyl sulfonyl analog.

Pharmacokinetics Ionization state Solubility optimization

Class-Level Cytotoxic Activity of Benzothiazole-Thiazole Conjugates in Cancer Cell Lines

A 2024 study by Alamoudi et al. demonstrated that benzothiazole-thiazole conjugates (compounds 5a-c, 7a-b, 8) exhibit significant cytotoxic activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines [1]. Conjugates 5a and 8 showed strong inhibitory effects, with the class demonstrating IC50 values in the range of 2.29 ± 0.46 to 9.71 ± 0.34 µM [1]. These conjugates also inhibited carbonic anhydrase isoforms CAIX and CAXII [1]. The target compound shares the benzothiazole-thiazole core scaffold with these conjugates but differs in the benzamide substitution pattern, suggesting potential cytotoxic activity that remains to be experimentally verified for CAS 361173-66-2 specifically.

Anticancer Cytotoxicity Carbonic anhydrase inhibition

LRRK2 Kinase Inhibition Potential Inferred from Benzothiazole-Benzamide Pharmacophore

A patent assigned to Consejo Superior de Investigaciones Científicas (CSIC) describes a series of benzothiazole-benzamide core compounds as LRRK2 enzyme inhibitors for treating neurodegenerative diseases including Parkinson's and Alzheimer's diseases [1]. The pharmacophore defined in this patent comprises a benzothiazole ring linked to a benzamide moiety through various linkers. The target compound (CAS 361173-66-2) incorporates a thiazole linker between the benzothiazole and benzamide groups, adding conformational flexibility and additional heteroatom interactions not present in the simpler benzothiazole-benzamide compounds exemplified in the patent [1]. This structural extension may modulate LRRK2 binding affinity and selectivity relative to the patent-exemplified compounds.

Neurodegenerative diseases LRRK2 inhibition Parkinson's disease

Predicted Drug-Likeness and ADME Profile Inferred from Benzothiazole-Thiazole Conjugate Class

In silico ADME analysis of structurally related benzothiazole-thiazole conjugates by Alamoudi et al. (2024) revealed that specific conjugates (2 and 6) exhibited favorable gastrointestinal absorption characteristics and minor violations of Lipinski's Rule of Five, supporting their potential as orally bioavailable lead compounds [1]. The target compound (MW 470.58, 4 H-bond acceptors, 1 H-bond donor) is predicted to have a logP that may fall within drug-like space, though its molecular weight slightly exceeds the typical 500 Da threshold [1]. These class-level ADME predictions provide a preliminary framework for evaluating the target compound's developability profile but require experimental confirmation.

ADME Drug-likeness Lead optimization

Evidence-Backed Application Scenarios for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 361173-66-2)


Anticancer Lead Discovery: Phenotypic Screening Against Colon and Breast Cancer Cell Lines

Based on the class-level cytotoxic activity of benzothiazole-thiazole conjugates against HCT-116 (colon) and MCF-7 (breast) cell lines (IC50 range: 2.29–9.71 µM), CAS 361173-66-2 is suitable for inclusion in focused compound libraries targeting these cancer types [1]. The compound's unique pyrrolidin-1-ylsulfonyl substituent differentiates it from previously studied conjugates (5a-c, 7a-b, 8), offering a distinct SAR vector for hit expansion. Researchers should conduct MTT or CellTiter-Glo viability assays at 48–72 h to establish compound-specific IC50 values before advancing to mechanism-of-action studies.

LRRK2 Kinase Inhibitor Screening for Neurodegenerative Disease Programs

The benzothiazole-benzamide pharmacophore has been patented as an LRRK2 kinase inhibitory scaffold for Parkinson's and Alzheimer's disease applications [1]. CAS 361173-66-2 extends this pharmacophore through a thiazole linker, which may enhance binding site complementarity or selectivity. The compound should be prioritized in LRRK2 biochemical kinase assays (e.g., LanthaScreen Eu kinase binding assay or ADP-Glo) to quantify inhibition potency. Comparative testing against simpler benzothiazole-benzamide compounds from the CSIC patent family is recommended to assess the contribution of the thiazole linker to target engagement.

Carbonic Anhydrase IX/XII Inhibition Profiling for Tumor Hypoxia Research

Benzothiazole-thiazole conjugates have demonstrated inhibitory activity against carbonic anhydrase isoforms CAIX and CAXII, which are validated targets in tumor hypoxia and pH regulation [1]. Given the structural similarity of CAS 361173-66-2 to conjugates 5a and 8 that effectively inhibited both isoforms, this compound is suitable for CA inhibition screening using stopped-flow CO2 hydration assays. The ionizable pyrrolidine nitrogen may contribute to isoform selectivity through interactions with the CA active site zinc ion or adjacent residues.

Medicinal Chemistry SAR Expansion: Sulfonamide Substituent Optimization

The target compound's pyrrolidin-1-ylsulfonyl group provides a chemically distinct sulfonamide substituent compared to isopropylsulfonyl (CAS 941957-07-9) and ethylsulfonyl analogs. Procurement of CAS 361173-66-2 alongside these comparator compounds enables systematic SAR studies exploring the impact of sulfonamide amine basicity, ring size, and conformational flexibility on target potency, selectivity, and physicochemical properties. Such comparative studies require head-to-head testing under identical assay conditions to generate internally consistent SAR data.

Quote Request

Request a Quote for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.